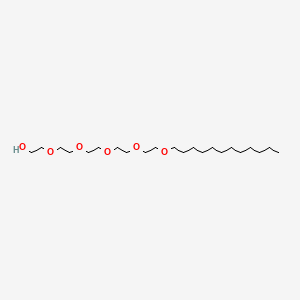
Pentaethylene glycol monododecyl ether
Overview
Description
Pentaethylene glycol monododecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is formed by the ethoxylation of dodecanol (lauryl alcohol) to produce a compound with five ethylene glycol units. This surfactant is known for its ability to form micelles and its effectiveness in reducing surface tension .
Mechanism of Action
Target of Action
Pentaethylene glycol monododecyl ether, also known as 3,6,9,12,15-PENTAOXAHEPTACOSAN-1-OL, is a nonionic surfactant . It primarily targets biological membranes and cell biology for vesicle formation .
Mode of Action
The compound interacts with its targets by forming a material with 5 repeat units of ethylene glycol through the ethoxylation chemical reaction of dodecanol (lauryl alcohol) . This interaction results in changes in the structure and function of the targeted biological membranes, leading to the formation of multilamellar vesicles under shear rate .
Biochemical Pathways
The affected biochemical pathway involves the formation of multilamellar vesicles. These vesicles are formed when a 40wt% solution of this compound is dissolved in D2O
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of multilamellar vesicles . These vesicles are formed under shear rate when the compound is dissolved in D2O . This process is significant in the study of biological membranes and cell biology .
Action Environment
The action of this compound is influenced by environmental factors such as shear rate . The formation of multilamellar vesicles occurs under shear rate when the compound is dissolved in D2O . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaethylene glycol monododecyl ether is synthesized through the ethoxylation of dodecanol. The reaction involves the addition of ethylene oxide to dodecanol in the presence of a catalyst, typically potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product with five ethylene glycol units .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar ethoxylation process. Large-scale reactors are used to mix dodecanol and ethylene oxide, with the reaction being catalyzed by potassium hydroxide. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Pentaethylene glycol monododecyl ether primarily undergoes reactions typical of nonionic surfactants. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The ether groups in the compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can result in the formation of various ether derivatives .
Scientific Research Applications
Pentaethylene glycol monododecyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Octaethylene glycol monododecyl ether
- Tetraethylene glycol monododecyl ether
- Hexaethylene glycol monododecyl ether
Comparison: Pentaethylene glycol monododecyl ether is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in forming micelles and reducing surface tension. Compared to octaethylene glycol monododecyl ether, it has fewer ethylene glycol units, resulting in different micelle formation properties. Tetraethylene glycol monododecyl ether and hexaethylene glycol monododecyl ether have different balances of hydrophobic and hydrophilic properties, affecting their surfactant behavior .
Properties
IUPAC Name |
2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPRIVJANDLWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058632 | |
| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Pentaethylene glycol monododecyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16417 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3055-95-6 | |
| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laureth-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


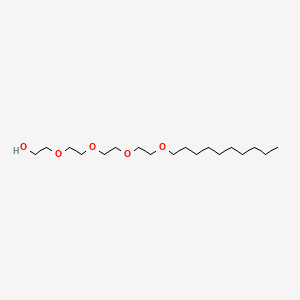
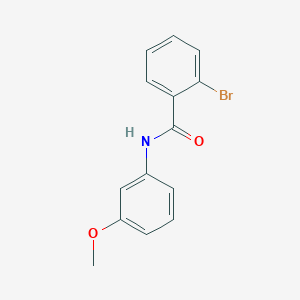

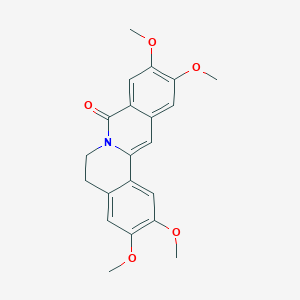
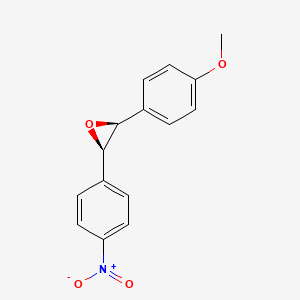
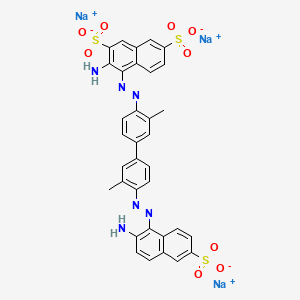
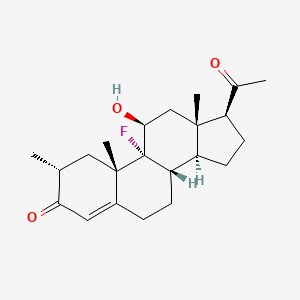



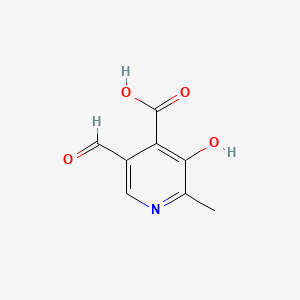
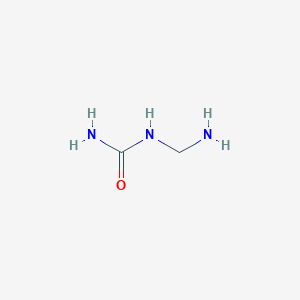
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)
